molecular formula C17H19NO5 B14370827 N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide CAS No. 90430-13-0

N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14370827
CAS No.: 90430-13-0
M. Wt: 317.34 g/mol
InChI Key: SQCYNSLIBXNEBR-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core with hydroxyphenyl and trimethoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-hydroxybenzylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Hydroxyphenyl)retinamide: Known for its anticancer properties.

Uniqueness

N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxybenzyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

CAS No.

90430-13-0

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H19NO5/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)18-10-11-4-6-13(19)7-5-11/h4-9,19H,10H2,1-3H3,(H,18,20)

InChI Key

SQCYNSLIBXNEBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)O

Origin of Product

United States

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